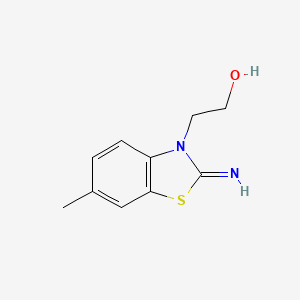![molecular formula C14H9N3O5 B5805777 3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic molecule that is commonly referred to as MNC, which is an abbreviation for its chemical name. This molecule has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential applications in the field of research.
Mécanisme D'action
MNC has been shown to interact with various molecular targets, including enzymes and receptors. Its mechanism of action involves the inhibition of the activity of these targets, which leads to the modulation of various cellular processes. The exact mechanism of action of MNC is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
MNC has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of various genes. MNC has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MNC has several advantages and limitations for lab experiments. One of the advantages is its high selectivity towards specific molecular targets, which makes it a potential candidate for the development of specific inhibitors. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and safety precautions during lab experiments.
Orientations Futures
There are several future directions for the study of MNC. One of the future directions is the development of more efficient synthesis methods that can produce MNC in larger quantities. Another future direction is the investigation of its potential applications in the field of photodynamic therapy, which involves the use of light to activate photosensitizers that can selectively target cancer cells. Further research is also needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MNC involves a series of chemical reactions that require specific reagents and conditions. The synthesis of MNC has been reported in various research studies, and different methods have been used to obtain this molecule. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 6-nitrocoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
MNC has been studied for its potential applications in various scientific research fields. These include its use as a fluorescent probe for the detection of metal ions, its potential as a photosensitizer for photodynamic therapy, and its use as a potential anti-cancer agent. MNC has also been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Propriétés
IUPAC Name |
3-(3-methylpyrazole-1-carbonyl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5/c1-8-4-5-16(15-8)13(18)11-7-9-6-10(17(20)21)2-3-12(9)22-14(11)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDFWYWLWUQLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)
![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)